molecular formula C8H10INO B1473950 (4-Iodo-2-methoxyphenyl)methanamine CAS No. 1824353-95-8

(4-Iodo-2-methoxyphenyl)methanamine

Cat. No. B1473950
CAS RN: 1824353-95-8
M. Wt: 263.08 g/mol
InChI Key: NXLDCQPYIJDXCR-UHFFFAOYSA-N
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Description

“(4-Iodo-2-methoxyphenyl)methanamine” is a synthetic organic compound . It has a CAS Number of 1824353-95-8 and a molecular weight of 263.08 . It is also referred to as imetit and belongs to the class of imidazole derivatives.


Molecular Structure Analysis

The InChI code for “(4-Iodo-2-methoxyphenyl)methanamine” is 1S/C8H10INO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3 . This indicates the presence of iodine, nitrogen, oxygen, carbon, and hydrogen atoms in the molecule.


Physical And Chemical Properties Analysis

“(4-Iodo-2-methoxyphenyl)methanamine” has a melting point of 37-40°C . The physical form of the compound is oil .

Scientific Research Applications

Chemical Synthesis and Characterization

Research involving compounds with similar structures to (4-Iodo-2-methoxyphenyl)methanamine often focuses on chemical synthesis and characterization. For instance, the synthesis of complex organic compounds, such as Schiff bases derived from aldehydes and amines, showcases methodologies that could be applicable to or benefit from the use of (4-Iodo-2-methoxyphenyl)methanamine as an intermediate or reactant (Ani et al., 2021). Similarly, the synthesis of novel coumarin derivatives involving methoxyphenyl methanamines demonstrates the utility of such compounds in creating bioactive molecules (Dekić et al., 2020).

Materials Science and Optoelectronics

In materials science, the development of new materials for optoelectronic applications often involves the synthesis of novel organic compounds. Research on triarylamine derivatives for application in optoelectronic devices suggests a context where (4-Iodo-2-methoxyphenyl)methanamine could play a role, either as a precursor or a component of the synthesis process (Wu et al., 2019).

Catalysis and Organic Reactions

The use of organoselenium compounds in catalysis, particularly in the regioselective synthesis of medium-sized rings and functionalized lactones, highlights another area of research relevance. Although (4-Iodo-2-methoxyphenyl)methanamine is not directly mentioned, the methodologies and catalyst systems used in these studies could potentially benefit from the incorporation or use of such compounds (Verma et al., 2016).

Safety and Hazards

The safety information for “(4-Iodo-2-methoxyphenyl)methanamine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . These statements indicate various hazards associated with the compound, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Relevant Papers The relevant papers retrieved discuss the metabolism and toxicological detection of the new psychoactive designer drug 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe) in human and rat urine . Another paper discusses the new clinical profiles and difficulty with laboratory confirmation of 2C drugs .

properties

IUPAC Name

(4-iodo-2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLDCQPYIJDXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Iodo-2-methoxyphenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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